(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine
Description
“(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine” is a chiral cyclopentane-amine derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at position 5. Its molecular formula is C₁₀H₁₇N₃O, with a molecular weight of 195.27 g/mol and a purity of ≥95% . The 1,3,4-oxadiazole moiety contributes to its stability and electronic properties, while the methyl group modulates lipophilicity and steric effects.
Propriétés
IUPAC Name |
(1S,3R)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-11-12-9(13-6)5-7-2-3-8(10)4-7/h7-8H,2-5,10H2,1H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVCZJHSUJKWMX-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC2CCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C[C@@H]2CC[C@@H](C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The 5-methyl-1,3,4-oxadiazole moiety can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment to Cyclopentane: The oxadiazole ring is then attached to the cyclopentane ring via a nucleophilic substitution reaction, often using a suitable leaving group on the cyclopentane precursor.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1S,3R) enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions may use reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
(1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can serve as a probe or ligand in studies involving enzyme interactions or receptor binding.
Mécanisme D'action
The mechanism of action of (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine depends on its specific application:
Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Comparaison Avec Des Composés Similaires
Substituent Effects
- Methyl vs. Ethyl groups typically increase steric hindrance and lipophilicity compared to methyl, which could alter binding affinity or metabolic stability .
- Cyclopropyl (1,2,4-Oxadiazole): The 1,2,4-oxadiazole isomer with a cyclopropyl group () has a lower molecular weight (193.25 vs. 195.27) and distinct electronic properties due to isomerism. The cyclopropyl group’s rigidity may restrict conformational flexibility, impacting target engagement .
Oxadiazole Isomerism
- 1,3,4- vs. For example, 1,2,4-oxadiazoles are more prone to hydrolysis under acidic conditions .
Stereochemical Considerations
- The (1S,3R) configuration of the target compound contrasts with the racemic (1R,3S) ethyl analogue. Chirality often dictates enantioselective interactions with enzymes or receptors, suggesting divergent pharmacological profiles despite structural similarities .
Activité Biologique
The compound (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine is a cyclopentane derivative notable for its unique oxadiazole moiety. This structural feature is associated with various biological activities, making the compound of significant interest in medicinal chemistry. The stereochemistry of the compound, indicated by the (1S,3R) configuration, plays a crucial role in its interaction with biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 181.23 g/mol
- CAS Number : 2165781-74-6
Biological Activities
The biological activity of (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine has been explored through various studies. The presence of the oxadiazole ring suggests potential activities including:
- Antimicrobial Activity : Similar compounds with oxadiazole moieties have demonstrated antimicrobial properties.
- Anticancer Activity : The oxadiazole structure is often linked to anticancer mechanisms through interactions with cellular pathways involved in proliferation and apoptosis.
- Neurotransmitter Modulation : The cyclopentane structure may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Compounds containing the 1,3,4-oxadiazole ring interact with biological targets through several mechanisms:
- Hydrogen Bonding : The nitrogen and oxygen atoms in the oxadiazole can form hydrogen bonds with target proteins.
- Hydrophobic Interactions : The hydrophobic regions of the molecule may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
Table 1: Comparative Biological Activities
| Compound Name | Structure/Functional Group | Notable Activity |
|---|---|---|
| 5-Methyl-[1,2,4]oxadiazole | Oxadiazole ring | Antimicrobial |
| Cyclopentylamine | Cyclopentane + Amine | Neurotransmitter modulation |
| 2-Amino-[1,3,4]oxadiazole | Oxadiazole + Amine | Anticancer |
These compounds share structural similarities with (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine and exhibit various biological activities that could be relevant for understanding its pharmacological potential.
Predictive Modeling
Predictive modeling tools such as PASS (Prediction of Activity Spectra for Substances) can be employed to assess potential biological activities based on the chemical structure of (1S,3R)-3-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine. Such tools can provide insights into possible therapeutic applications and guide further experimental validation.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that allow for modifications aimed at enhancing biological activity. Key synthetic routes may include:
- Cyclization Reactions : Utilizing acyclic precursors to form the oxadiazole ring.
- Functionalization Steps : Introducing various functional groups to optimize interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
